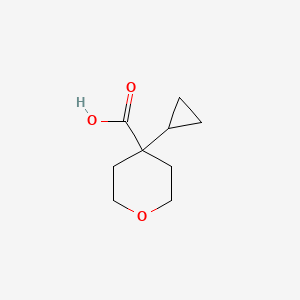
4-Cyclopropyloxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyclopropyloxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1461705-35-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 4-cyclopropyltetrahydro-2H-pyran-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyloxane-4-carboxylic acid” is 1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Cyclopropyloxane-4-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
Bioactivity and Synthesis
The cyclopropane moiety, a common element in the structure of 4-Cyclopropyloxane-4-carboxylic acid, has been explored for its bioactivity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds, originating from cyclopropanecarboxylic acid, have shown significant herbicidal and fungicidal activities (Tian et al., 2009). Moreover, the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid highlight the chemical versatility of the cyclopropane moiety and its derivatives (Li, 2009).
Molecular Structure Analysis
Studies involving microwave spectroscopy, electron diffraction, and ab initio computations have been conducted to elucidate the structure of cyclopropanecarboxylic acid. This research demonstrates that the molecule prefers a conformation where the carbonyl group is syn to the cyclopropyl ring, offering insights into its molecular behavior (Marstokk et al., 1991).
Biological Activities and Applications
Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid have a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumor properties. The isolation, characterization, and synthesis of such compounds, along with an exploration of their biological activities, are of considerable interest in the scientific community (Coleman & Hudson, 2016).
Chemical Reactions and Applications
The reactivity of cyclopropane derivatives has been explored in various contexts. For instance, the synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant activities demonstrate the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016). Additionally, the electrochemical borylation of carboxylic acids offers a straightforward method to convert cyclopropane derivatives to boronic acids, showcasing the role of these compounds in organic synthesis and medicine (Barton et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
As a carboxylic acid derivative, it may interact with various biological molecules and processes .
Mode of Action
Carboxylic acids generally undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can be converted into various derivatives, such as acid chlorides, anhydrides, esters, and amides .
Biochemical Pathways
Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including the c4 photosynthetic pathway .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .
Result of Action
Carboxylic acids and their derivatives can undergo various reactions, leading to different products and effects .
properties
IUPAC Name |
4-cyclopropyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGITNBLFSMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)




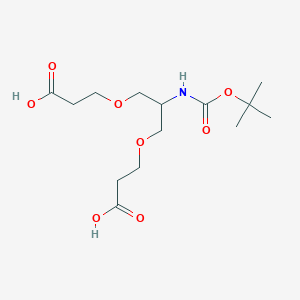
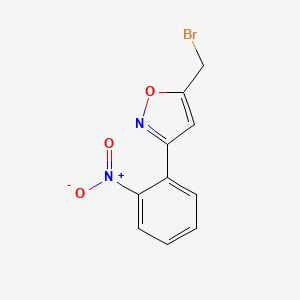
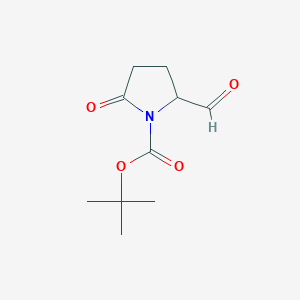
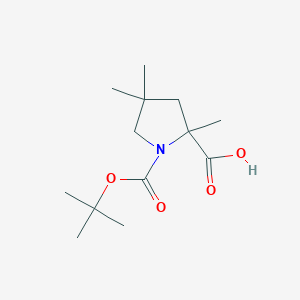

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)
